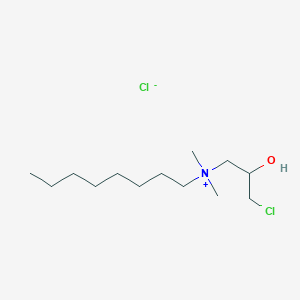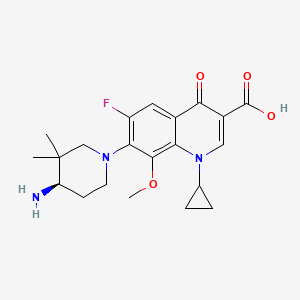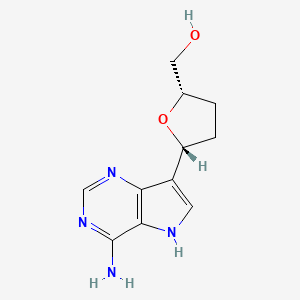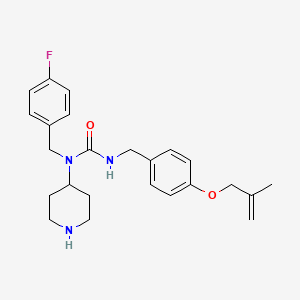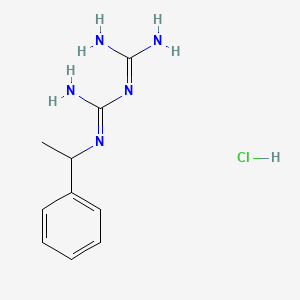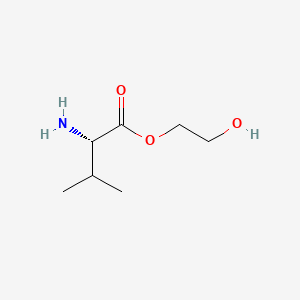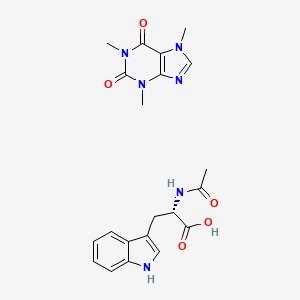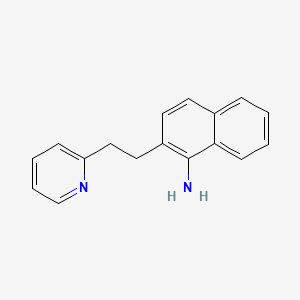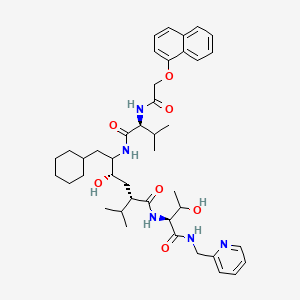
Noa-Val-CVA-Thr-Amp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Noa-Val-CVA-Thr-Amp involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) . The use of advanced technologies ensures the consistent production of high-purity this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Noa-Val-CVA-Thr-Amp undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Noa-Val-CVA-Thr-Amp has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reaction mechanisms.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Noa-Val-CVA-Thr-Amp involves its interaction with specific molecular targets and pathways. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes . The compound’s structure allows it to interact with cell membranes, leading to changes in membrane permeability and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Noa-Val-CVA-Thr-Amp include other peptide-based molecules such as:
Uniqueness
This compound is unique due to its specific combination of amino acid residues and its ability to undergo a wide range of chemical reactions. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
146363-74-8 |
|---|---|
Formule moléculaire |
C42H59N5O7 |
Poids moléculaire |
745.9 g/mol |
Nom IUPAC |
(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]-5-[[(2S)-3-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H59N5O7/c1-26(2)33(40(51)47-39(28(5)48)41(52)44-24-31-18-11-12-21-43-31)23-35(49)34(22-29-14-7-6-8-15-29)45-42(53)38(27(3)4)46-37(50)25-54-36-20-13-17-30-16-9-10-19-32(30)36/h9-13,16-21,26-29,33-35,38-39,48-49H,6-8,14-15,22-25H2,1-5H3,(H,44,52)(H,45,53)(H,46,50)(H,47,51)/t28?,33-,34?,35-,38-,39-/m0/s1 |
Clé InChI |
BLVQJUBWGQNMPI-AQGHBBIASA-N |
SMILES isomérique |
CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)N[C@@H](C(C)O)C(=O)NCC4=CC=CC=N4 |
SMILES canonique |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)NC(C(C)O)C(=O)NCC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


